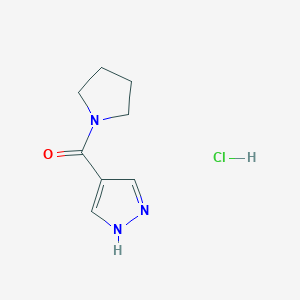

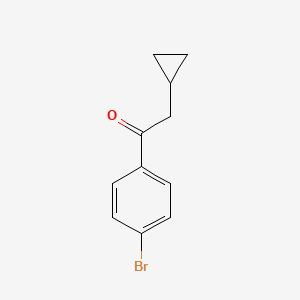

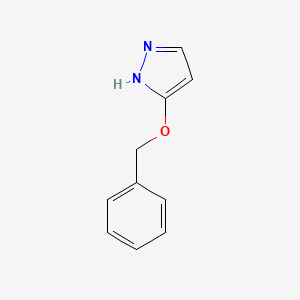

![molecular formula C6H13N3O3 B1524111 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid CAS No. 785730-69-0](/img/structure/B1524111.png)

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Vue d'ensemble

Description

“3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid” is a complex organic compound. It is a derivative of amino acids, which are the building blocks of proteins . This compound has potential uses in various fields such as scientific research, drug development, and protein engineering.

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds involves the ring-opening reaction of poly(succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on the amino acid backbone, with additional aminoethylamino and carbamoyl groups attached .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can participate in reactions that involve the formation and breaking of bonds with other molecules .Physical And Chemical Properties Analysis

Amino acids, including this compound, are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature .Applications De Recherche Scientifique

Pharmacokinetics and Cancer Treatment Applications

A phase I pharmacokinetic study explored the properties of a novel small-molecule ribonucleotide reductase inhibitor, demonstrating its oral bioavailability and tolerability in patients with advanced solid tumors. This study estimated the maximum tolerated dose (MTD) and provided insights into dose-limiting toxicities and the clinical benefit rate associated with the compound (Chao et al., 2012).

Metabolic Studies

In metabolic research, the comprehensive measurement of endogenous metabolites revealed insights into diabetes research. For instance, a multiplatform metabolomics study in an epidemiological setting identified known and novel deregulated metabolites associated with diabetes, highlighting the potential of metabolic markers to detect diabetes-related complications in the general population (Suhre et al., 2010).

Brain and Behavior

The effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the human cortex, on brain and behavior have been studied, revealing the potential calming effects of GABA food supplements. These effects might be exerted through the blood-brain barrier passage or indirectly via the enteric nervous system, although the exact mechanism of action remains unclear (Boonstra et al., 2015).

Mécanisme D'action

Biochemical Pathways

They can be functionalized onto mesoporous SBA-15 silica for controlled drug release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. For instance, it’s known that similar compounds are stable under normal conditions but should be used with good ventilation to avoid skin, eye, and mucous membrane contact .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNTVPOQWOVDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)

amine](/img/structure/B1524044.png)

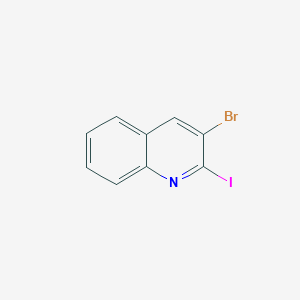

![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)